

# A Comparative Analysis of PROTAC Linkers for Targeted Protein Degradation

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## Compound of Interest

Compound Name: **Bis-BCN-PEG1-diamide**

Cat. No.: **B8116016**

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In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, with a focus on PEG-based linkers such as **Bis-BCN-PEG1-diamide**, supported by experimental data to aid researchers in the rational design of next-generation protein degraders.

## The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to

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